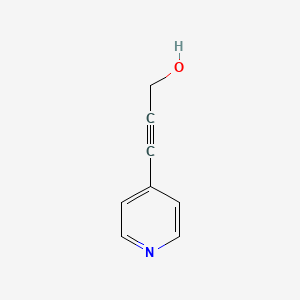

3-(4-Pyridyl)-2-propyn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynol group This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functionalities

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to possess significant pharmacological activities, including anti-inflammatory, analgesic, and anti-pyretic effects . These activities suggest that the compound may interact with enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways

Biochemical Pathways

Based on the reported activities of related compounds, it can be inferred that the compound may affect pathways related to inflammation, pain signaling, and possibly others

Pharmacokinetics

A study on a similar compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, showed non-linear pharmacokinetics, suggesting that the metabolism of the compound may be saturable

Result of Action

Based on the reported activities of related compounds, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly other effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-2-propyn-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl group of the 4-pyridinecarboxaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: The major product is 3-(4-Pyridyl)-2-propyn-1-one.

Reduction: The major products are 3-(4-Pyridyl)-2-propen-1-ol or 3-(4-Pyridyl)-2-propyl-1-ol.

Substitution: The products depend on the substituents introduced to the pyridine ring.

Applications De Recherche Scientifique

3-(4-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.

Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pyridylacetylene: Similar structure but lacks the hydroxyl group.

3-(4-Pyridyl)-2-propen-1-ol: Similar structure but with an alkene instead of an alkyne.

4-Pyridylmethanol: Similar structure but lacks the alkyne group.

Uniqueness

3-(4-Pyridyl)-2-propyn-1-ol is unique due to the presence of both a pyridine ring and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Activité Biologique

3-(4-Pyridyl)-2-propyn-1-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₉N

Molecular Weight: 145.17 g/mol

Functional Groups: Pyridine ring, propynol moiety

The compound features a pyridine ring which enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies suggest that this compound has potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity: Preliminary investigations have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and modulation of cell cycle progression .

- Enzyme Inhibition: This compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, it may act as an inhibitor of cytochrome P450 enzymes, influencing drug metabolism .

The biological effects of this compound are largely attributed to its interactions with various molecular targets:

- Receptor Binding: The compound may bind to specific receptors or proteins, altering their activity. This can result in downstream effects on signaling pathways relevant to disease states.

- Enzyme Interaction: By binding to the active sites of enzymes, it can inhibit their function or modify their activity, which is crucial in therapeutic contexts .

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as a broad-spectrum antimicrobial agent. -

Cancer Cell Line Studies:

In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death via mitochondrial pathways .

Comparative Analysis

To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyridine ring with propynol group | Antimicrobial and anticancer activities |

| 3-(4-Pyridyl)-2-propen-1-ol | Similar propenol structure | Exhibits distinct biological activity patterns |

| Gossypol | Natural polyphenol | Known for its anti-cancer properties |

Propriétés

IUPAC Name |

3-pyridin-4-ylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFHTILWEGBMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.